molecular formula C10H10F2O2 B1304100 Ethyl 2-(2,5-difluorophenyl)acetate CAS No. 662138-60-5

Ethyl 2-(2,5-difluorophenyl)acetate

Cat. No. B1304100
M. Wt: 200.18 g/mol
InChI Key: BURCDXBMXLYODS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-difluorophenyl)acetate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are commonly synthesized from an acid and an alcohol, and they often possess distinct odors and are used in a variety of applications including fragrances, flavors, and as solvents. The specific substitution pattern of the difluorophenyl group in this compound suggests it may have unique physical and chemical properties that could be of interest in various chemical synthesis and material science applications.

Synthesis Analysis

The synthesis of related ester compounds has been reported in the literature. For example, the synthesis of ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate was achieved through a five-step process, which included a metal-catalyzed acid ethanolysis step . Although this does not directly describe the synthesis of ethyl 2-(2,5-difluorophenyl)acetate, it provides insight into the potential synthetic routes that could be adapted for its production, such as the use of metal catalysts and specific functional group transformations.

Molecular Structure Analysis

The molecular structure of ester compounds can be quite complex and is often studied using crystallography and spectroscopy. For instance, the crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, providing detailed information on bond parameters and the influence of steric and electronic effects . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, revealing a nearly coplanar arrangement of carbon and oxygen atoms . These studies suggest that the molecular structure of ethyl 2-(2,5-difluorophenyl)acetate could also be elucidated using similar techniques to understand its geometry and electronic structure.

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles. The unexpected Pummerer rearrangement observed during the synthesis of a related compound indicates that under certain conditions, esters can participate in unexpected transformations, which could be relevant for the reactivity of ethyl 2-(2,5-difluorophenyl)acetate. Additionally, the intramolecular interactions observed in ethyl bis-(2,4-dinitrophenyl)acetate suggest that ethyl 2-(2,5-difluorophenyl)acetate may also exhibit unique reactivity patterns due to the presence of electron-withdrawing fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are influenced by their molecular structure. The vibrational spectroscopy studies of ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate and the fluorescence property investigation of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate provide examples of how these properties can be characterized. These studies, along with crystallographic data , can be used as a basis to predict the properties of ethyl 2-(2,5-difluorophenyl)acetate, such as its melting point, solubility, and spectroscopic characteristics, which are essential for its practical application and handling.

Scientific Research Applications

1. Ionic Liquid Applications

The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been used as a catalyst for synthesizing imidazoles, showcasing its potential in facilitating chemical reactions at room temperature under ultrasonic irradiation. This process is significant for avoiding harmful catalysts and achieving high yields, simplifying the methodology (Zang et al., 2010).

2. Spectroscopic Analysis in Pharmaceuticals

Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA) has been studied through FTIR and FT-Raman spectroscopy. The vibrational contributions of EBDA to pharmaceutical activities have been supported by quantum chemical studies, revealing insights into its electronic structure and potential pharmaceutical applications (Amalanathan et al., 2015).

3. Asymmetric Organocatalytic Synthesis

Ethyl 2-(2,5-difluorophenyl)acetate is involved in asymmetric organocatalytic reactions. Specifically, it is used in the [3+2] annulation of cyclopropenone and β-keto ester, leading to the formation of certain organic compounds in moderate yield and low enantiomeric purity, relevant for the synthesis of complex organic molecules (Reitel et al., 2018).

4. Corrosion Inhibition in Metals

Chalcone derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their inhibitory actions are based on adsorption properties and interactions with the metal surface, which is crucial for protecting industrial equipment from corrosion (Lgaz et al., 2017).

5. Solubility and Thermodynamic Properties

The solubility of various compounds in ethyl acetate and other solvents has been studied, providing valuable data for the selection of solvents in chemical processes, especially in the pharmaceutical industry. These studies contribute to understanding the thermodynamic properties of solution processes (Wang et al., 2012).

Safety And Hazards

This compound is classified under GHS07. It has hazard statements H315 - H319, which indicate that it can cause skin and eye irritation . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact . It’s also classified under storage class code 11, which pertains to combustible solids .

properties

IUPAC Name

ethyl 2-(2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURCDXBMXLYODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381689
Record name ethyl 2-(2,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-difluorophenyl)acetate

CAS RN

662138-60-5
Record name ethyl 2-(2,5-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Rak, R Tesch, LM Berger, E Shevchenko… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases 1–3 (SIK1-3) are key regulators of the LKB1-AMPK pathway and play an important role in cellular homeostasis. Dysregulation of any of the three isoforms has …
Number of citations: 1 www.sciencedirect.com

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